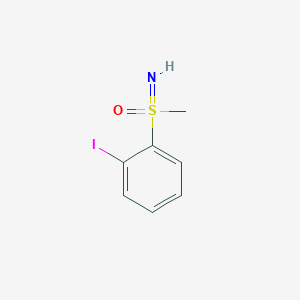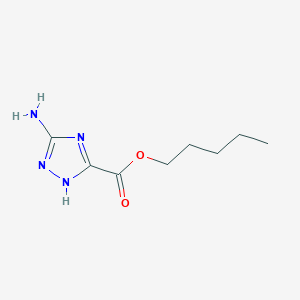![molecular formula C11H14N2O B13108761 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C11H14N2O This compound features a cyclopenta[b]pyrazine core, which is a bicyclic structure combining a pyrazine ring with a cyclopentane ring The presence of a methyl group and a propanone side chain further characterizes its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the cyclopenta[b]pyrazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The final step involves the attachment of the propanone side chain. This can be done through a Friedel-Crafts acylation reaction, where the cyclopenta[b]pyrazine derivative reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize the output and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the propanone side chain, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored as a lead compound in drug discovery programs. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor proteins, influencing cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)ethanone: Similar structure but with an ethanone side chain instead of propanone.
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)butan-1-one: Similar structure but with a butanone side chain.
Uniqueness: 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one is unique due to its specific combination of a cyclopenta[b]pyrazine core with a propanone side chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H14N2O/c1-3-10(14)9-6-12-11-7(2)4-5-8(11)13-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
RWLRCZYKZOFLDA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CN=C2C(CCC2=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)

![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)





![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)
![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)

